Methyl 6-(2-furyl)-2-hydroxynicotinate
Description
Methyl 6-(2-furyl)-2-hydroxynicotinate (CAS: 1202163-29-8) is a nicotinic acid derivative featuring a hydroxypyridine core substituted with a 2-furyl group at the 6-position and a methyl ester at the 3-position. Its molecular formula is C₁₁H₉NO₄, with a molar mass of 219.19 g/mol. The compound is cataloged as QY-0569 in commercial databases, with a purity of 95% and a structural identifier (MFCD22374918) .
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)7-4-5-8(12-10(7)13)9-3-2-6-16-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEBGNNQIZJGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate typically involves the esterification of 6-(2-furyl)-2-hydroxynicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-furyl)-2-hydroxynicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The furan ring can be reduced to form a tetrahydrofuran ring, which may alter the compound’s properties.
Substitution: The furan ring and the nicotinate ester can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted furan or nicotinate derivatives.
Scientific Research Applications
Methyl 6-(2-furyl)-2-hydroxynicotinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(2-furyl)-2-hydroxynicotinate involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and the furan ring play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Observations :
- The 2-furyl group contributes to π-electron density, contrasting with electron-withdrawing groups like trifluoromethyl (-CF₃) or chloro (-Cl) in other derivatives .
- Ring Systems :
Physicochemical Properties
Analysis :
- Thermal Stability : Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate has a well-defined melting point (139–140°C), suggesting high crystallinity, whereas this compound lacks reported thermal data .
- Solubility : Methyl 6-(furan-2-yl)-2-methylnicotinate’s oily consistency and solubility in organic solvents contrast with the hydroxylated derivative, which likely has lower lipid solubility due to its polar hydroxy group .
Biological Activity
Methyl 6-(2-furyl)-2-hydroxynicotinate is a compound that has garnered attention for its potential biological activities, particularly due to the unique structural features imparted by the furan ring. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C12H11N O3 |
| Molecular Weight | 219.22 g/mol |
| Functional Groups | Hydroxyl, Ester, Furan |
The presence of the furan ring in this compound contributes to its reactivity and biological properties, making it a valuable candidate for various applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. Key mechanisms include:
- Enzyme Modulation : The hydroxyl group and furan ring may interact with enzymes, potentially altering their activity. This interaction can lead to inhibition or activation of specific enzymatic pathways.
- Receptor Interaction : The compound might bind to various receptors, influencing cellular signaling pathways and modulating physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in developing new therapeutic agents against infections.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models, indicating a possible role in treating inflammatory diseases .
- Antioxidant Activity : this compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined for several strains, showing promising results for further development as an antimicrobial agent.
- Another investigation explored the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results indicated a significant reduction in inflammatory markers, suggesting therapeutic potential for conditions like arthritis.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-hydroxy-6-(2-thienyl)nicotinate | Contains a thiophene ring | Moderate antimicrobial activity |
| Methyl 6-(2-pyridyl)-2-hydroxynicotinate | Contains a pyridine ring | Limited anti-inflammatory effects |
| Methyl 6-(2-phenyl)-2-hydroxynicotinate | Features a phenyl ring | Notable antioxidant properties |
The distinct furan ring in this compound enhances its reactivity and biological profile compared to these similar compounds.
Q & A
Q. What are the common synthetic routes for preparing methyl 6-(2-furyl)-2-hydroxynicotinate?
The compound is typically synthesized via multi-step protocols involving condensation and cyclization reactions. For example, analogous nicotinamide derivatives are prepared by reacting enaminones (e.g., (E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one) with ethyl acetoacetate under reflux in a mixture of acetic acid and ammonium acetate (molar ratio 8:10) to form intermediates like ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate. Subsequent hydrazide formation and coupling with isocyanates/isothiocyanates yield target compounds .
Q. How is the structural integrity of this compound confirmed experimentally?
Characterization relies on:
- 1H/13C-NMR : Peaks at δ 2.72–3.91 ppm indicate methyl groups, while aromatic protons appear at δ 7.06–8.65 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed values with <3 ppm error) .
- Melting Point Analysis : Used to assess purity (e.g., 224–231°C for related derivatives) .
Q. What safety precautions are recommended for handling this compound in the lab?
Q. What are the stability considerations for this compound under standard lab conditions?
The compound is stable under recommended storage (room temperature, inert atmosphere). Avoid prolonged exposure to moisture, heat (>100°C), or strong oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize low yields in coupling reactions involving nicotinate derivatives?
Low yields (e.g., 20–30% in sodium phosphate-mediated couplings) may arise from suboptimal substrates or reaction conditions. Alternatives include:
Q. How should discrepancies in reported physicochemical properties (e.g., melting points) be addressed?
Variations in melting points (e.g., ±5°C) may result from impurities or polymorphic forms. Validate purity via HPLC and repeat measurements under controlled conditions (e.g., heating rate 1°C/min). Cross-reference with HRMS and NMR to confirm structural consistency .
Q. What computational methods are applicable for predicting the pharmacological activity of this compound?
- Molecular Docking : Screen against target proteins (e.g., kinases, receptors) using software like AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., furyl vs. methyl groups) with bioactivity data from analogous compounds .
Q. What strategies mitigate environmental risks during disposal of nicotinate derivatives?
- Waste Treatment : Classify as "special waste" and engage certified disposal firms.
- Ecotoxicology Gaps : Perform biodegradation assays (e.g., OECD 301) and aquatic toxicity tests (Daphnia magna LC50) if no data exists .
Q. How do structural modifications (e.g., substituents on the furyl or hydroxypyridine moieties) influence bioactivity?
Q. What analytical techniques resolve spectral overlaps in NMR characterization of complex nicotinate derivatives?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and carbons.
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism) .
Methodological Notes
- Synthesis Optimization : Prioritize reagent selection (e.g., CDI over sodium phosphates) and monitor reactions via TLC/LC-MS .
- Safety Protocols : Align PPE with exposure risk levels (NIOSH/CEN standards) and conduct regular hazard assessments .
- Data Validation : Cross-check melting points, NMR, and HRMS with literature for analogous compounds to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
